

Application Notes and Protocols for Measuring FAAH Inhibition with JNJ-42165279

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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

Cat. No.: B8295929

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Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), a class of bioactive lipids that includes the endocannabinoid anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). By hydrolyzing these signaling lipids, FAAH terminates their activity, thereby playing a crucial role in the regulation of pain, inflammation, anxiety, and other neurological processes. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone and achieve therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of FAAH.^[1] It acts as a covalent, but slowly reversible, inhibitor of the enzyme.^[2] These application notes provide detailed protocols for measuring the in vitro inhibition of FAAH by JNJ-42165279 using a fluorometric assay, summarizing key quantitative data, and illustrating the relevant biological pathway and experimental workflow.

Data Presentation

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-42165279.

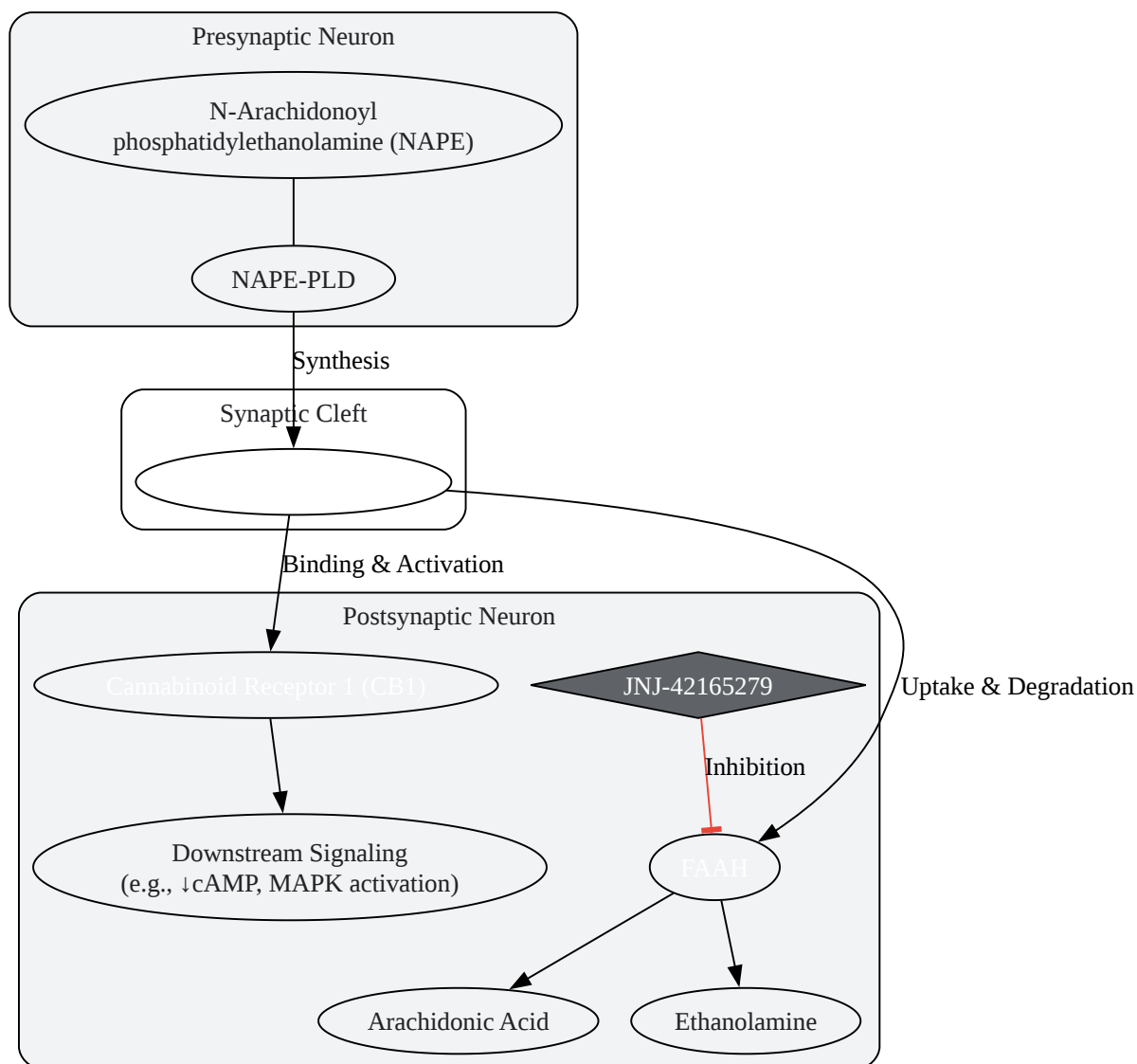
Table 1: In Vitro FAAH Inhibition by JNJ-42165279

Parameter	Species	Value
IC ₅₀	Human FAAH	70 nM
IC ₅₀	Rat FAAH	313 nM

Table 2: In Vivo Effects of JNJ-42165279 in Humans (Single 10 mg dose)

Biomarker	Matrix	Fold Increase vs. Placebo (Peak)
Anandamide (AEA)	Plasma	~5.5 - 10
Palmitoylethanolamide (PEA)	Plasma	~4.3 - 5.6
Oleoylethanolamide (OEA)	Plasma	~4.3 - 5.6
Brain FAAH Occupancy	-	>80% at trough

Signaling Pathway



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FAAH Signaling Pathway and Inhibition by JNJ-42165279.

Experimental Protocols

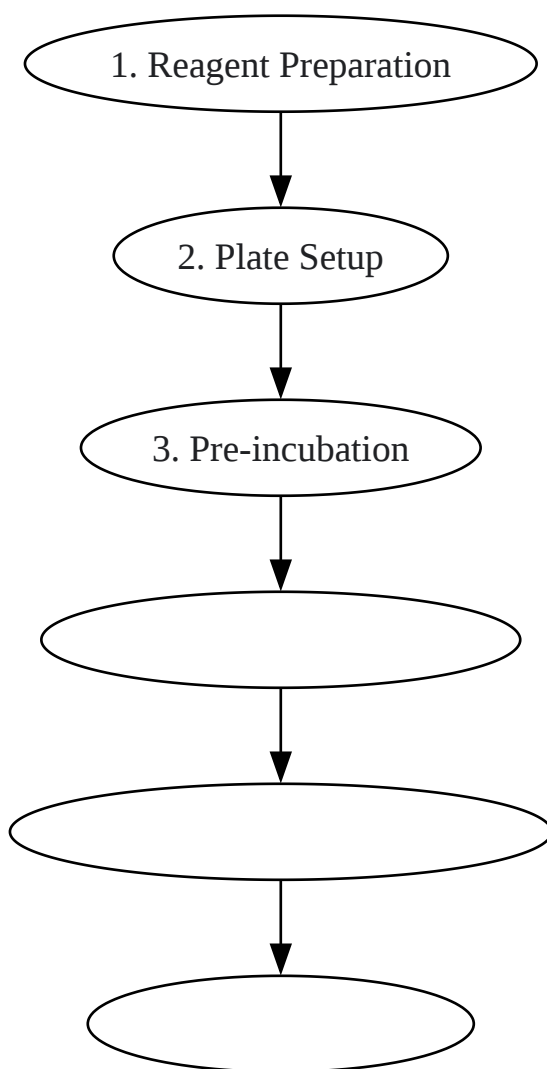
Fluorometric Assay for FAAH Inhibition

This protocol describes a method for determining the inhibitory activity of JNJ-42165279 on FAAH using a fluorometric assay. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to the highly fluorescent product, 7-amino-4-methylcoumarin (AMC).^[1]

Materials and Reagents:

- Recombinant human FAAH (or tissue/cell lysates containing FAAH)
- JNJ-42165279
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
- Dimethyl sulfoxide (DMSO)
- 96-well, black, flat-bottom microplates
- Fluorescence microplate reader with excitation at ~360 nm and emission at ~465 nm

Experimental Workflow:



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Workflow for FAAH Inhibition Assay.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of JNJ-42165279 in DMSO. Create a serial dilution of the compound in FAAH Assay Buffer to achieve the desired final concentrations for the assay.
 - Prepare a stock solution of the FAAH substrate (AAMCA) in DMSO. Dilute the substrate in FAAH Assay Buffer to the desired working concentration.
 - Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

- Assay Protocol:
 - To the wells of a 96-well microplate, add the following in the specified order:
 - Blank wells: Assay Buffer
 - Control wells (100% activity): Assay Buffer and FAAH enzyme
 - Inhibitor wells: Diluted JNJ-42165279 and FAAH enzyme
 - Mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
 - Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measurement:
 - Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
- Data Analysis:
 - Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
 - Calculate the percentage of inhibition for each concentration of JNJ-42165279 using the following formula: % Inhibition = $[1 - (V_{\text{inhibitor}} / V_{\text{control}})] * 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to measure the inhibitory activity of JNJ-42165279 on FAAH. The fluorometric assay is a robust and sensitive method for determining the potency of FAAH inhibitors. The quantitative data presented for

JNJ-42165279 demonstrates its high potency and efficacy in modulating the endocannabinoid system, making it a valuable tool for further research into the therapeutic potential of FAAH inhibition.

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References

- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. JNJ-42165279 - Wikipedia [en.wikipedia.org]
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